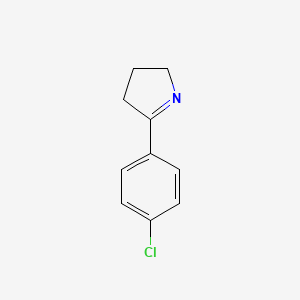

5-(4-クロロフェニル)-3,4-ジヒドロ-2H-ピロール

説明

The compound “5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole” is a chemical compound with a pyrrole core structure. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene . The compound also contains a chlorophenyl group, which is a phenyl group (a version of benzene) that has a chlorine atom attached .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starts from 4-chlorobenzoic acid and involves esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis

The molecular structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized by various spectroscopic techniques (FT-IR, NMR, and HRMS) and single-crystal X-ray diffraction . The crystal structure crystallized in the orthorhombic space group Pna21 and the unit cell consisted of 8 asymmetric molecules .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, 4-chlorobenzoic acid can undergo esterification, hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol .科学的研究の応用

抗ウイルス活性

5-(4-クロロフェニル)誘導体は合成されており、抗ウイルス活性を示すことが明らかになっています。これは、同様の化合物がウイルス感染の治療における可能性を探求するために検討できることを示唆しています .

計算化学研究

関連する化合物は、密度汎関数理論(DFT)を用いた計算研究の対象となっています。これは、「5-(4-クロロフェニル)-3,4-ジヒドロ-2H-ピロール」も、その特性と反応性を予測するための理論的研究の対象となる可能性があることを示唆しています .

インドール誘導体の生物学的可能性

ピロール化合物と構造的類似性を共有するインドール誘導体は、多様な生物学的および臨床的用途を持っています。これは、「5-(4-クロロフェニル)-3,4-ジヒドロ-2H-ピロール」も、さまざまな薬理学的活性を示す可能性があることを示唆しています .

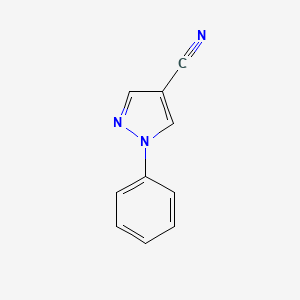

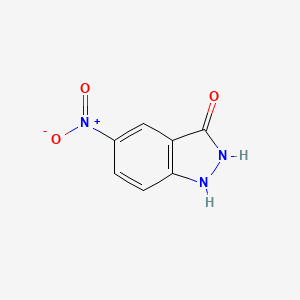

抗リーシュマニア症および抗マラリア活性

ピラゾール含有化合物は、強力な抗リーシュマニア症および抗マラリア効果で知られています。構造的関連性から、「5-(4-クロロフェニル)-3,4-ジヒドロ-2H-ピロール」はこれらの分野における有効性を調査する可能性があります .

Safety and Hazards

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, have diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is suggested that similar compounds may interact with multiple receptors, leading to a variety of biological effects .

Biochemical Pathways

Similar compounds have been shown to influence a variety of pathways, leading to diverse biological activities .

Pharmacokinetics

Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have been shown to have cytotoxic activities against various cell lines .

Action Environment

It is known that environmental factors can influence the degradation and bioavailability of similar compounds .

特性

IUPAC Name |

5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQRHIVCPGFNHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452082 | |

| Record name | 5-(4-CHLOROPHENYL)-3,4-DIHYDRO-2H-PYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22217-78-3 | |

| Record name | 5-(4-CHLOROPHENYL)-3,4-DIHYDRO-2H-PYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

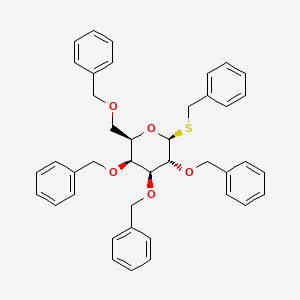

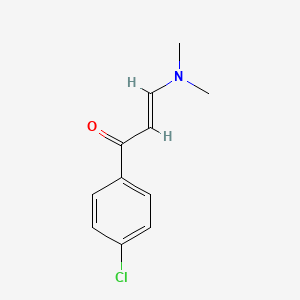

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylbenzo[d]oxazol-5-ol](/img/structure/B1353514.png)